Cas no 1807437-49-5 (2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid)

2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid
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- インチ: 1S/C11H6F6O3/c12-10(13,14)6-3-1-5(2-4-7(18)19)8(9(6)20)11(15,16)17/h1-4,20H,(H,18,19)/b4-2+
- InChIKey: QLMVFMLVLDQMSA-DUXPYHPUSA-N
- SMILES: FC(C1C(=C(C(F)(F)F)C=CC=1/C=C/C(=O)O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 387
- トポロジー分子極性表面積: 57.5
- XLogP3: 3.3
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003977-1g |
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid |
1807437-49-5 | 97% | 1g |
$1460.20 | 2023-09-02 |
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acidに関する追加情報
Research Brief on 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid (CAS: 1807437-49-5): Recent Advances and Applications
The compound 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid (CAS: 1807437-49-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This trifluoromethylated cinnamic acid derivative exhibits enhanced metabolic stability and membrane permeability compared to its non-fluorinated counterparts, making it particularly valuable for drug discovery and development.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that this compound serves as a versatile scaffold for designing novel enzyme inhibitors. The presence of two trifluoromethyl groups at the 2- and 4-positions significantly influences the electronic properties of the molecule, while the 3-hydroxy group provides a handle for further chemical modifications. Researchers have successfully utilized this compound in the development of selective kinase inhibitors, with particular success in targeting protein kinases involved in inflammatory pathways.
A breakthrough application reported in ACS Chemical Biology (2024) involves the use of 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid as a photoaffinity labeling probe. The compound's ability to form stable covalent bonds with target proteins upon UV irradiation has enabled researchers to map protein-ligand interactions with unprecedented precision. This application has been particularly valuable in studying difficult-to-crystallize membrane proteins, where traditional structural biology methods face limitations.
In the field of antimicrobial research, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains. The trifluoromethyl groups appear to enhance the compounds' ability to penetrate bacterial cell walls while resisting enzymatic degradation. Molecular dynamics simulations suggest that the unique electronic properties conferred by the trifluoromethyl groups facilitate interactions with key bacterial enzymes.
From a synthetic chemistry perspective, novel methodologies for the large-scale production of 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid have been developed, as reported in Organic Process Research & Development (2023). These improved synthetic routes address previous challenges related to regioselectivity and yield, making the compound more accessible for both academic research and industrial applications. The optimized process employs a carefully controlled Friedel-Crafts acylation followed by selective hydroxylation.
Looking forward, researchers anticipate expanding applications of this compound in targeted drug delivery systems. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that the fluorinated aromatic system can be engineered to respond to specific physiological stimuli, potentially enabling spatiotemporal control of drug release. These developments position 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid as a promising building block for next-generation therapeutics and chemical biology tools.
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